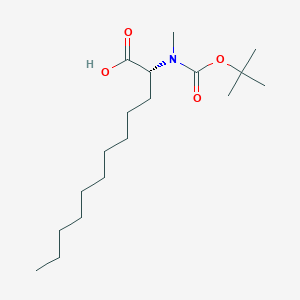![molecular formula C20H20N2O2 B2917788 3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 956943-90-1](/img/structure/B2917788.png)
3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. This information can be found in chemical databases or scientific literature.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This can include its reactivity, selectivity, and the mechanism of its reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. These properties can be determined experimentally or predicted using computational methods.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on this compound often focuses on its synthesis and structural characterization, laying the groundwork for further applications in medicinal chemistry and material science. Studies detail innovative synthetic routes, employing techniques such as the Vilsmeier–Haack reaction, to produce pyrazole derivatives, including the targeted compound. These processes are essential for generating derivatives with potential biological activity or special physical properties (Bhat et al., 2016), (Prasath et al., 2015).
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of pyrazole derivatives, revealing that compounds synthesized from 3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde exhibit significant activity against a range of bacteria and fungi. These findings suggest potential applications in developing new antimicrobial agents (Hamed et al., 2020), (Gurunanjappa et al., 2017).
Antioxidant and Anti-inflammatory Activities
Research has also been directed towards evaluating the antioxidant and anti-inflammatory activities of pyrazole derivatives. These studies indicate that specific substitutions on the pyrazole ring can enhance these biological properties, suggesting potential for therapeutic applications in treating inflammation and oxidative stress-related conditions (Sudha et al., 2021), (Kenchappa et al., 2020).
Photophysical Properties
Certain derivatives have been explored for their photophysical properties, including solid-state emissions and nonlinear optical (NLO) characteristics. These compounds are of interest for their potential applications in organic electronics and photonics, where their structural features may enable unique electronic and optical functionalities (Lanke & Sekar, 2016).
Safety And Hazards
Information on the compound’s safety and hazards can be found in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, and environmental impact.
Zukünftige Richtungen
Future directions could involve further studies on the compound’s properties, potential applications, or ways to improve its synthesis.
Eigenschaften
IUPAC Name |
3-(2-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14(2)24-18-9-10-19(15(3)11-18)20-16(13-23)12-22(21-20)17-7-5-4-6-8-17/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLKVFGXRXMNPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

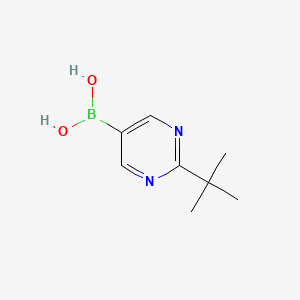
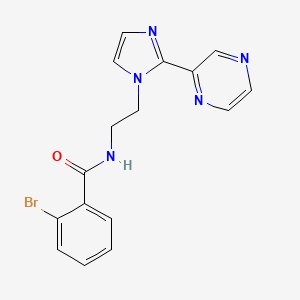
![2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2917714.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2917715.png)
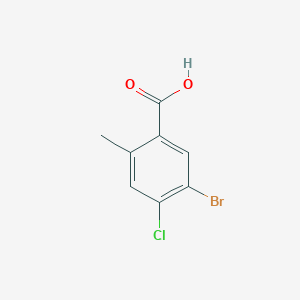
![N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2917717.png)
![1-[2-(2,3-Dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2917718.png)
![1-[4-(Oxolan-3-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2917719.png)
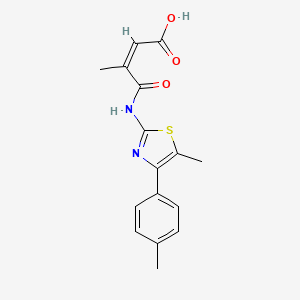
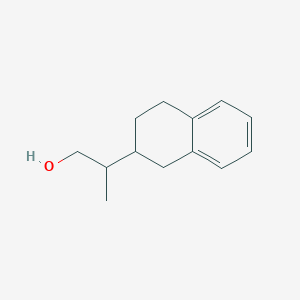
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2917726.png)
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2917727.png)
